N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide
Description
N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide is a heterocyclic compound featuring a benzofuran core linked to a pyrazole moiety via an ethylcarboxamide bridge. Its structure combines two pharmacologically significant motifs: benzofuran (known for antimicrobial and anti-inflammatory properties) and pyrazole (a scaffold prevalent in kinase inhibitors and anticancer agents). The furan-2-yl and dimethyl substitutions on the pyrazole ring likely modulate electronic and steric properties, influencing binding affinity and metabolic stability.
Properties
IUPAC Name |
N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-13-19(17-8-5-11-25-17)14(2)23(22-13)10-9-21-20(24)18-12-15-6-3-4-7-16(15)26-18/h3-8,11-12H,9-10H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBDXNDXHVKPWSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C2=CC3=CC=CC=C3O2)C)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide is a complex organic compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C16H18N4O, with a molecular weight of approximately 298.34 g/mol. The structure features a furan ring, pyrazole moieties, and a carboxamide functional group, contributing to its biological potency.
Antimicrobial Activity
Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) values for related benzofuran-pyrazole derivatives ranged from 2.50 to 20 µg/mL against various bacterial and fungal strains .
Anti-inflammatory Properties
The compound has shown promising anti-inflammatory effects. In vitro studies indicate that it stabilizes human red blood cell (HRBC) membranes, with stabilization percentages reaching as high as 99.25% in certain assays . This suggests potential applications in treating inflammatory diseases.
Anticancer Activity
The pyrazole moiety is recognized for its anticancer properties. Studies have reported that benzofuran-pyrazole derivatives can inhibit key enzymes involved in cancer progression, such as DNA gyrase B. For example, one derivative demonstrated an IC50 value of 9.80 µM against E. coli DNA gyrase B, comparable to standard antibiotics like ciprofloxacin . Additionally, other derivatives have shown potent cytotoxic effects on cancer cell lines with IC50 values in the low micromolar range .
The biological activity of this compound can be attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The compound inhibits essential enzymes involved in bacterial replication and cancer cell proliferation.
- Reactive Oxygen Species (ROS) Modulation : It may influence oxidative stress pathways, contributing to its antioxidant properties .
- Membrane Stabilization : The compound's ability to stabilize cell membranes plays a crucial role in its anti-inflammatory effects.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that require optimization for yield and purity. Key steps include:
- Formation of the pyrazole ring through cyclization reactions.
- Coupling reactions to attach the furan and benzofuran moieties.
- Functional group modifications to enhance biological activity.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
Comparison with Similar Compounds
Comparison with Similar Compounds
A rigorous comparison requires structural, physicochemical, and bioactivity data. Below is a generalized framework for comparison based on common structural analogs:
Table 1: Structural and Functional Comparison
Key Observations:
Bioactivity: Pyrazole-furan hybrids often exhibit improved binding to enzymes (e.g., kinases, cytochrome P450) compared to non-furan analogs due to furan’s electron-rich aromatic system .
Metabolic Stability : The 3,5-dimethyl groups on the pyrazole may reduce metabolic degradation compared to unsubstituted pyrazoles, as seen in analogous compounds .
Limitations of Current Evidence
The provided evidence focuses on SHELX software (used for crystallographic refinement) , which is unrelated to the compound’s pharmacological or structural comparison. To address the question fully, primary literature on the following is required:
- X-ray crystallography data for bond angles/distances.
- In vitro/in vivo studies comparing potency, toxicity, or ADME profiles.
- Computational modeling (e.g., docking studies with target proteins).
Recommendations for Further Research
Explore PubMed/CAS databases for benzofuran-pyrazole hybrids.
Utilize SHELXL (as referenced) to refine crystal structures and compare intermolecular interactions .
Investigate patent literature for industrial applications of similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
